molecular formula C17H27N5O2 B6809481 N-[2-[(3S,4R)-3-amino-4-(1-methylpyrazol-4-yl)pyrrolidin-1-yl]-2-oxoethyl]cyclohexanecarboxamide

N-[2-[(3S,4R)-3-amino-4-(1-methylpyrazol-4-yl)pyrrolidin-1-yl]-2-oxoethyl]cyclohexanecarboxamide

Cat. No.: B6809481
M. Wt: 333.4 g/mol
InChI Key: XXENDEDSCAXKSR-LSDHHAIUSA-N
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Description

N-[2-[(3S,4R)-3-amino-4-(1-methylpyrazol-4-yl)pyrrolidin-1-yl]-2-oxoethyl]cyclohexanecarboxamide is a complex organic compound that features a pyrrolidine ring, a pyrazole moiety, and a cyclohexane carboxamide group

Properties

IUPAC Name

N-[2-[(3S,4R)-3-amino-4-(1-methylpyrazol-4-yl)pyrrolidin-1-yl]-2-oxoethyl]cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N5O2/c1-21-9-13(7-20-21)14-10-22(11-15(14)18)16(23)8-19-17(24)12-5-3-2-4-6-12/h7,9,12,14-15H,2-6,8,10-11,18H2,1H3,(H,19,24)/t14-,15+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXENDEDSCAXKSR-LSDHHAIUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2CN(CC2N)C(=O)CNC(=O)C3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=C(C=N1)[C@@H]2CN(C[C@H]2N)C(=O)CNC(=O)C3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-[(3S,4R)-3-amino-4-(1-methylpyrazol-4-yl)pyrrolidin-1-yl]-2-oxoethyl]cyclohexanecarboxamide typically involves multiple steps:

    Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Pyrazole Moiety: The pyrazole ring can be introduced via a condensation reaction involving hydrazine and a 1,3-dicarbonyl compound.

    Attachment of the Cyclohexane Carboxamide Group: This step involves the coupling of the cyclohexane carboxylic acid with the intermediate compound, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include:

    Optimization of Reaction Conditions: Temperature, solvent, and pH adjustments to improve reaction efficiency.

    Use of Catalysts: Employing catalysts to enhance reaction rates and selectivity.

    Purification Techniques: Utilizing chromatography and recrystallization to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

N-[2-[(3S,4R)-3-amino-4-(1-methylpyrazol-4-yl)pyrrolidin-1-yl]-2-oxoethyl]cyclohexanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The pyrazole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Electrophiles such as halogens or sulfonyl chlorides in the presence of a base.

Major Products

    Oxidation: Nitro derivatives of the amino group.

    Reduction: Alcohol derivatives of the carbonyl group.

    Substitution: Halogenated or sulfonated pyrazole derivatives.

Scientific Research Applications

N-[2-[(3S,4R)-3-amino-4-(1-methylpyrazol-4-yl)pyrrolidin-1-yl]-2-oxoethyl]cyclohexanecarboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-[(3S,4R)-3-amino-4-(1-methylpyrazol-4-yl)pyrrolidin-1-yl]-2-oxoethyl]cyclohexanecarboxamide involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes, receptors, or ion channels that the compound binds to or modulates.

    Pathways Involved: Signal transduction pathways that are affected by the compound’s binding, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-[(3S,4R)-3-amino-4-(1-methylpyrazol-4-yl)pyrrolidin-1-yl]-2-oxoethyl]benzamide
  • N-[2-[(3S,4R)-3-amino-4-(1-methylpyrazol-4-yl)pyrrolidin-1-yl]-2-oxoethyl]cyclopentanecarboxamide

Uniqueness

N-[2-[(3S,4R)-3-amino-4-(1-methylpyrazol-4-yl)pyrrolidin-1-yl]-2-oxoethyl]cyclohexanecarboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its cyclohexane carboxamide group, in particular, may contribute to its unique binding affinity and selectivity for certain molecular targets.

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